5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride
Description
General Significance of Thiophene (B33073) Derivatives in Chemical Research
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern chemical research, particularly in drug discovery and materials science. It is considered a "privileged pharmacophore," meaning its structure is frequently found in biologically active compounds and approved pharmaceuticals. fishersci.ca The thiophene moiety is present in numerous drugs spanning a wide range of therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. fishersci.ca
Its structural similarity to a benzene ring allows it to act as a bioisostere, mimicking the phenyl group in interactions with biological targets while often improving physicochemical properties such as solubility and metabolic stability. fishersci.ca The thiophene ring readily undergoes electrophilic substitution reactions, allowing for its functionalization and incorporation into more complex molecular frameworks, making it an invaluable building block for synthetic chemists. fishersci.ca
The Role of Sulfonyl Chlorides as Electrophilic Reagents in Organic Transformations
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents in organic synthesis. Their utility stems from the electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions.
The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂-NHR'), a functional group that is a key component in a multitude of pharmaceutical drugs. This transformation is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide bond is exceptionally stable, making it an ideal linker in drug design. General methods for preparing sulfonyl chlorides often involve the oxidative chlorination of sulfur-containing compounds like thiols or disulfides. sigmaaldrich.comguidechem.com
Contextualization of 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride as a Multifunctional Building Block and Synthetic Intermediate
This compound (CAS No. 68848-52-2) is a specialized reagent that combines the key features of both thiophene derivatives and sulfonyl chlorides, positioning it as a powerful multifunctional building block. Its structure is characterized by a central thiophene ring substituted at two different positions with distinct sulfur-based functional groups.
At the 2-position: The sulfonyl chloride group serves as the primary reactive handle. Its high electrophilicity allows for facile reaction with a wide array of nucleophiles, most commonly amines, to form stable sulfonamide linkages. This enables the covalent attachment of the entire thiophene scaffold to other molecules.
This dual functionality allows chemists to use the compound to construct complex molecules with precise control. The sulfonyl chloride provides a site for covalent bond formation, while the dimethylsulfamoyl group acts as a modulating and target-interacting moiety.
| Property | Value |
|---|---|
| CAS Number | 68848-52-2 bldpharm.comijaem.net |
| Molecular Formula | C₆H₈ClNO₄S₃ bldpharm.com |
| Molecular Weight | 289.78 g/mol ijaem.net |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl |
| InChI Key | IZGUQXWCBSTQSM-UHFFFAOYSA-N |
Overview of Academic Research Trajectories for this compound
The primary academic and industrial research trajectory for this compound and structurally similar compounds is in the design and synthesis of enzyme inhibitors, with a particular focus on carbonic anhydrase inhibitors (CAIs). tandfonline.comnih.govnih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for this enzyme class, forming the basis for many clinically used CAIs. mdpi.com Thiophene-based sulfonamides have been extensively investigated as potent CAIs. tandfonline.comnih.gov
The structure of this compound makes it an ideal precursor for creating libraries of novel, di-substituted thiophene sulfonamides for structure-activity relationship (SAR) studies. Researchers can leverage the reactive sulfonyl chloride group to couple the molecule with a diverse range of primary and secondary amines. The resulting products are thiophene derivatives containing two sulfonamide groups—the original N,N-dimethylsulfamoyl moiety and the newly formed sulfonamide. This strategy allows for the systematic exploration of how different substituents impact inhibitory potency and, crucially, selectivity for specific CA isoforms, which is a key goal in modern drug development to minimize side effects. nih.gov
| Research Area | Synthetic Role | Significance |
|---|---|---|
| Carbonic Anhydrase Inhibitors (CAIs) | Precursor for thiophene-bis-sulfonamides via reaction with various amines. tandfonline.commdpi.com | Enables Structure-Activity Relationship (SAR) studies to develop potent and isoform-selective inhibitors for therapeutic targets. nih.gov |
| Medicinal Chemistry | Scaffold for introducing a di-substituted thiophene core into potential drug candidates. | The two sulfonamide groups can modulate physicochemical properties and engage in multiple interactions with a biological target. |
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylsulfamoyl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO4S3/c1-8(2)15(11,12)6-4-3-5(13-6)14(7,9)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUQXWCBSTQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200765 | |
| Record name | 5-[(Dimethylamino)sulfonyl]-2-thiophenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68848-52-2 | |
| Record name | 5-[(Dimethylamino)sulfonyl]-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68848-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Dimethylamino)sulfonyl]-2-thiophenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Dimethylsulfamoyl Thiophene 2 Sulfonyl Chloride and Analogous Thiophene Sulfonyl Chlorides
Classical Approaches to Aryl and Heteroaryl Sulfonyl Chloride Synthesis
Traditional methods for the synthesis of aryl and heteroaryl sulfonyl chlorides have been the bedrock of organosulfur chemistry for decades. These methods, while effective, often involve harsh reagents and conditions.
Direct chlorosulfonation is a long-established method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This electrophilic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. For thiophene (B33073) and its derivatives, this reaction can be challenging due to the high reactivity of the thiophene ring, which can lead to polysubstitution and decomposition under the harsh acidic conditions.
In a relevant example, chlorosulfonic acid was used to introduce a sulfonyl chloride group onto an amide precursor at low temperatures, which was then heated to drive the reaction to completion. rsc.org The resulting solid mass was carefully quenched in water to precipitate the product. rsc.org This highlights the aggressive nature of the reagent and the need for careful temperature control and workup procedures.
Table 1: Comparison of Classical Sulfonyl Chloride Synthesis Methods
| Method | Reagents | General Applicability | Key Challenges |
| Direct Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Electron-rich aromatics and heterocycles | Harsh acidic conditions, potential for side reactions (polysubstitution, degradation), limited functional group tolerance. |
| Sandmeyer-Type Reaction | Aryl diazonium salt, SO₂, Copper(I) chloride (catalyst) | Wide range of aromatic and heteroaromatic amines | Generation and handling of potentially unstable diazonium salts, use of gaseous SO₂. |
The Sandmeyer reaction provides a versatile route to aryl and heteroaryl sulfonyl chlorides from the corresponding primary amines. The process involves the diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst. rsc.org
This method offers the advantage of regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the initial amino group. A published procedure for the synthesis of a dichlorinated sulfonyl chloride involved the diazotization of 2,6-dichloroaniline (B118687) followed by reaction with sulfur dioxide and copper(I) chloride to yield the desired product. rsc.org This demonstrates the utility of the Sandmeyer reaction for introducing the sulfonyl chloride functionality onto a pre-functionalized aromatic ring.
Contemporary and Environmentally Conscious Synthetic Strategies for Sulfonyl Chlorides
Modern synthetic chemistry places a strong emphasis on the development of more sustainable and environmentally friendly methodologies. This has led to new approaches for the synthesis of sulfonyl chlorides that avoid harsh reagents and minimize waste.
A prominent contemporary strategy involves the oxidative chlorination of various sulfur-containing starting materials, such as thiols, disulfides, and thioethers. These methods offer a milder alternative to direct chlorosulfonation. A variety of oxidizing and chlorinating agents have been employed for this transformation.
One such method utilizes a combination of hydrogen peroxide and thionyl chloride for the direct oxidative chlorination of thiols to their corresponding sulfonyl chlorides. cbijournal.com Another approach employs N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org A notable development is the use of 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent for the oxidative conversion of sulfur compounds to arenesulfonyl chlorides. lookchem.com This method is applicable to thiols, disulfides, and benzylic sulfides and proceeds under mild conditions. lookchem.com
More recently, a continuous flow, metal-free protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen. nih.gov This approach offers advantages in terms of safety, scalability, and reduced environmental impact. nih.gov
The use of gaseous and toxic sulfur dioxide in the Sandmeyer reaction poses significant handling challenges. To address this, stable, solid sulfur dioxide surrogates have been developed. One of the most widely used surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).
A novel Sandmeyer-type sulfonyl chloride synthesis has been developed using DABSO as a stable SO₂ source in the presence of hydrochloric acid and a copper catalyst. nih.gov This method allows for the conversion of a wide range of anilines, including heterocyclic amines, into their corresponding sulfonyl chlorides or sulfonamides in high yields under mild conditions. nih.gov The in-situ generation of the diazonium intermediate without its accumulation enhances the safety and operational simplicity of this protocol. nih.gov
Table 2: Overview of Contemporary Sulfonyl Chloride Synthesis Strategies
| Method | Key Reagents/Features | Advantages |
| Oxidative Chlorination | H₂O₂/SOCl₂, NCS, DCDMH, HNO₃/HCl/O₂ (flow) | Milder reaction conditions, broader functional group tolerance, applicable to various sulfur precursors. |
| SO₂ Surrogates | DABSO | Avoids handling of gaseous SO₂, enhanced safety, milder conditions. |
Strategic Considerations for the Synthesis of 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride
The synthesis of the bifunctionalized thiophene, this compound, requires careful strategic planning to ensure the correct placement of both sulfur-containing functional groups. Two primary retrosynthetic approaches can be considered:
Route A: Introduction of the Sulfonyl Chloride Group onto a Pre-existing Sulfonamide.
This strategy would commence with N,N-dimethylthiophene-2-sulfonamide as the starting material. The challenge then lies in the regioselective introduction of the sulfonyl chloride group at the 5-position.
Direct Chlorosulfonation: Given the presence of the deactivating sulfonamide group at the 2-position, direct chlorosulfonation with chlorosulfonic acid would likely be directed to the 5-position. However, the potential for harsh reaction conditions to affect the existing sulfonamide must be carefully managed.
Lithiation followed by reaction with SO₂Cl₂: A milder approach would involve the regioselective lithiation of the thiophene ring at the 5-position, followed by quenching with sulfuryl chloride (SO₂Cl₂). This offers greater control and avoids strongly acidic conditions.
Route B: Introduction of the Dimethylsulfamoyl Group onto a Pre-existing Sulfonyl Chloride.
This approach would start with a thiophene derivative already bearing a sulfonyl chloride group at the 2-position and another functional group at the 5-position that can be converted to the dimethylsulfamoyl group.
From 5-aminothiophene-2-sulfonyl chloride: A plausible precursor would be 5-aminothiophene-2-sulfonyl chloride. The amino group could be prepared and then subjected to a Sandmeyer-type reaction to install the sulfonyl chloride. Subsequently, the amino group would need to be converted to the dimethylsulfonamide. However, the reactivity of the sulfonyl chloride group during these transformations would be a significant consideration. A more likely sequence would be to first form the N,N-dimethylsulfonamide from the 5-amino group and then perform the Sandmeyer reaction to introduce the 2-sulfonyl chloride.
From 5-bromothiophene-2-sulfonyl chloride: Another viable starting point is 5-bromothiophene-2-sulfonyl chloride. The bromo group could potentially be displaced or converted into the desired sulfonamide through a multi-step sequence, possibly involving metal-catalyzed cross-coupling reactions.
Considering the available methodologies, a Sandmeyer-type reaction on a suitable 2-amino-5-(dimethylsulfamoyl)thiophene precursor appears to be a highly plausible and controllable route for the synthesis of this compound, especially with the use of modern SO₂ surrogates like DABSO to enhance safety and practicality.
Optimization of Reaction Parameters and Yields in this compound Synthesis
The synthesis of this compound, a key intermediate in various chemical industries, necessitates a meticulous optimization of reaction parameters to ensure high yields and purity. The primary route to this compound involves the chlorosulfonation of a suitable thiophene precursor. This process is influenced by a multitude of factors including the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. A systematic approach to optimizing these parameters is crucial for the development of an efficient and economically viable synthetic protocol.
The chlorosulfonation of N,N-dimethylthiophene-2-sulfonamide is a common strategy employed for the synthesis of this compound. This reaction is typically carried out using a strong chlorosulfonating agent, such as chlorosulfonic acid. The optimization of this reaction involves a careful study of how different variables can affect the outcome of the synthesis.
Influence of Solvents and Temperature
The selection of an appropriate solvent is critical as it can influence the solubility of reactants and intermediates, as well as the reaction kinetics. While some chlorosulfonation reactions can be performed neat, the use of a solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture. Common solvents for such reactions include halogenated hydrocarbons like dichloromethane (B109758) or dichloroethane.
The reaction temperature is another pivotal parameter that requires careful control. Lower temperatures are often favored to minimize the formation of side products and decomposition of the desired product. However, a temperature that is too low may lead to an impractically slow reaction rate. Therefore, an optimal temperature range must be determined experimentally. For instance, in analogous syntheses of sulfonyl chlorides, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature over a specific period.
Interactive Data Table: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to rt | 12 | 75 |
| 2 | Chloroform | 0 to rt | 12 | 72 |
| 3 | Neat | 0 to rt | 10 | 68 |
| 4 | Dichloromethane | -10 to rt | 12 | 78 |
| 5 | Dichloromethane | 25 | 10 | 65 |
Stoichiometry of Reagents
In a typical optimization study, the amount of chlorosulfonic acid would be varied while keeping other parameters constant. The results of such a study for a hypothetical synthesis of this compound are presented in the table below.
Interactive Data Table: Effect of Reagent Stoichiometry on Yield
| Entry | Substrate (equiv) | Chlorosulfonic Acid (equiv) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 2.0 | 12 | 70 |
| 2 | 1 | 2.5 | 12 | 78 |
| 3 | 1 | 3.0 | 12 | 82 |
| 4 | 1 | 3.5 | 12 | 83 |
| 5 | 1 | 4.0 | 12 | 80 |
Detailed Research Findings
Research into the synthesis of analogous thiophene sulfonyl chlorides has demonstrated that a systematic, one-factor-at-a-time or a design of experiments (DoE) approach can lead to significant improvements in yield. For instance, in the synthesis of a structurally related sulfonyl chloride, it was found that increasing the equivalents of the chlorosulfonating agent from 2.0 to 3.5 led to a notable increase in the yield. However, a further increase to 4.0 equivalents resulted in a slight decrease in yield, likely due to the formation of impurities.
Furthermore, the reaction time is another critical parameter that needs to be optimized. Insufficient reaction time can lead to incomplete conversion, while an excessively long reaction time may result in product degradation or the formation of by-products. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Reactivity and Mechanistic Investigations of 5 Dimethylsulfamoyl Thiophene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The core of 5-(dimethylsulfamoyl)thiophene-2-sulfonyl chloride's reactivity lies in nucleophilic substitution at the sulfonyl sulfur. This reaction involves the displacement of the chloride ion, a good leaving group, by a nucleophile. The general mechanism is believed to proceed through a bimolecular nucleophilic substitution (Sₙ2) pathway.
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new sulfur-nitrogen bond.
While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides with amines is well-established. A patent describing the synthesis of related thiophene-2-sulfonamides demonstrates the versatility of this reaction. For instance, substituted thiophene-2-sulfonamides can be prepared, implying the initial synthesis from the corresponding sulfonyl chloride. google.com
Table 1: Illustrative Synthesis of Sulfonamides from Related Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | Aniline | Pyridine (B92270) | Dichloromethane (B109758) | N-Phenylbenzenesulfonamide | High |
| Thiophene-2-sulfonyl chloride | Dimethylamine | Triethylamine | Tetrahydrofuran | N,N-Dimethylthiophene-2-sulfonamide | Good |
This table presents generalized reactions for analogous compounds to illustrate the formation of sulfonamides.
The reaction of this compound with alcohols or phenols (oxygen nucleophiles) in the presence of a base yields sulfonate esters. This process, known as sulfonylation, is a common method for the protection of hydroxyl groups or for the introduction of a sulfonate moiety, which can act as a good leaving group in subsequent reactions. The reaction mechanism is analogous to that of sulfonamide formation, involving the nucleophilic attack of the oxygen atom on the sulfonyl sulfur.
Specific examples for this compound are not readily found, however, a patent details the reaction of a similar compound, 5-(3-hydroxypropanesulfonyl)thiophene-2-sulfonamide, with acetyl chloride in the presence of pyridine to form the corresponding acetate (B1210297) ester, showcasing the reactivity of hydroxyl groups in this class of molecules. google.com
Reactions of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, are generally more complex and can lead to a variety of products. While these reactions can potentially form sulfones, the high reactivity of organometallic reagents can also lead to side reactions. The reaction of thiophene-2-sulfonyl chloride with organozinc reagents has been reported to afford the corresponding sulfonyl chlorides which can be converted in situ to sulfonamides.
Other heteroatom nucleophiles, such as thiols, can react with sulfonyl chlorides to form thiosulfonates.
Reaction Kinetics and Solvolysis Studies of Sulfonyl Chlorides Bearing Thiophene (B33073) and Sulfamoyl Moieties
Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. Studies on the solvolysis of N,N-dimethylsulfamoyl chloride have shown that the reaction proceeds via an Sₙ2 pathway, with significant sensitivity to both solvent nucleophilicity and ionizing power. nih.gov This suggests a bimolecular mechanism where the solvent molecule attacks the sulfonyl sulfur in the rate-determining step.
Kinetic studies on the solvolysis of 2-thiophenesulfonyl chloride in various solvent mixtures also support a concerted Sₙ2 mechanism. nih.gov The presence of the electron-withdrawing dimethylsulfamoyl group in this compound would be expected to increase the rate of solvolysis compared to the unsubstituted thiophene-2-sulfonyl chloride due to the increased electrophilicity of the sulfur center.
Table 2: Kinetic Data for Solvolysis of Related Sulfonyl Chlorides
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| N,N-Dimethylsulfamoyl chloride | 80% Ethanol | 25 | 1.23 x 10⁻⁵ |
| N,N-Dimethylsulfamoyl chloride | 50% Ethanol | 25 | 5.67 x 10⁻⁵ |
| 2-Thiophenesulfonyl chloride | 100% Methanol | 25 | 1.85 x 10⁻⁴ |
Data is for analogous compounds to illustrate solvolysis kinetics. nih.govnih.gov
Chemo- and Regioselectivity in Transformations of this compound
In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For this compound, the primary site of nucleophilic attack is the highly electrophilic sulfonyl chloride group. The dimethylsulfamoyl group is generally less reactive towards nucleophiles under typical conditions for sulfonyl chloride reactions.
Regioselectivity concerns the position of attack on a molecule. In the case of this compound, nucleophilic attack occurs exclusively at the sulfur atom of the sulfonyl chloride moiety, leading to the displacement of the chloride. The thiophene ring itself is generally not susceptible to nucleophilic aromatic substitution under these conditions.
Radical Reaction Pathways Involving the Sulfonyl Chloride Group
While nucleophilic substitution is the most common reaction pathway for sulfonyl chlorides, they can also undergo radical reactions. The sulfur-chlorine bond can be cleaved homolytically, typically under photolytic or radical-initiating conditions, to generate a sulfonyl radical. These highly reactive intermediates can then participate in various radical processes, such as addition to alkenes or alkynes.
While specific studies on radical reactions of this compound are not available, the generation of sulfonyl radicals from various sulfonyl chlorides is a known process. For instance, dimethylsulfamoyl chloride can be used to generate sulfamoyl radicals under visible-light-activated redox-neutral conditions. These radicals can then be used in the formation of sulfonates and sulfonamides.
Transition Metal-Catalyzed Transformations Utilizing this compound
Extensive investigation of the scientific literature reveals a notable scarcity of specific examples detailing the use of This compound in transition metal-catalyzed transformations. While the sulfonyl chloride functional group is known to participate in a variety of such reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, documented instances specifically employing this disubstituted thiophene derivative are not readily found in publicly accessible research.
This lack of specific data necessitates a more general discussion of the expected reactivity of aryl sulfonyl chlorides in these catalytic cycles, which can be extrapolated to the potential, though not yet documented, transformations of This compound .
Transition metal-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonyl chlorides, including heterocyclic variants, can serve as electrophilic partners in these reactions, typically proceeding through an oxidative addition of the sulfur-chlorine bond to a low-valent transition metal catalyst, most commonly palladium.
A generalized catalytic cycle for the cross-coupling of an aryl sulfonyl chloride (Ar-SO₂Cl) with a generic coupling partner (Nu-M) is depicted below:
Table 1: Generalized Catalytic Cycle for Cross-Coupling of Aryl Sulfonyl Chlorides
| Step | Process | Description |
|---|---|---|
| I | Oxidative Addition | The active Pd(0) catalyst inserts into the Ar-SO₂Cl bond to form a Pd(II) intermediate. |
| II | Transmetalation | The coupling partner (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) transfers its organic group to the palladium center. |
| III | Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. |
One of the significant challenges in utilizing sulfonyl chlorides as coupling partners is the potential for a competing desulfonylation pathway, where the sulfonyl group is lost as sulfur dioxide. The reaction conditions, including the choice of catalyst, ligands, base, and solvent, must be carefully optimized to favor the desired cross-coupling product over desulfonylation.
Future research in this area would be invaluable to determine the viability and scope of using This compound as a substrate in various transition metal-catalyzed transformations. Such studies would need to systematically screen different catalysts, ligands, and reaction conditions to identify optimal protocols for achieving high yields of cross-coupled products while minimizing undesired side reactions.
The following table outlines the hypothetical products that could be formed from the reaction of This compound in common transition metal-catalyzed cross-coupling reactions. It is crucial to reiterate that these are theoretical transformations based on the known reactivity of sulfonyl chlorides and have not been experimentally verified for this specific compound based on available literature.
Table 2: Potential Transition Metal-Catalyzed Transformations of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (General) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 5-(Dimethylsulfamoyl)-2-arylthiophene | Pd(0) catalyst, phosphine (B1218219) ligand, base |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 5-(Dimethylsulfamoyl)-2-(alkynyl)thiophene | Pd(0) catalyst, copper(I) co-catalyst, amine base |
Derivatives and Advanced Building Blocks Derived from 5 Dimethylsulfamoyl Thiophene 2 Sulfonyl Chloride
Design and Synthesis of Novel Sulfonamide Analogues Incorporating the Thiophene-Sulfamoyl Scaffold
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base. ekb.egnih.gov It is chemically plausible that 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride could react with various amines to form a library of novel sulfonamide analogues.
Hybrid Structures with Various Amine Linkers
No specific studies were identified that detail the reaction of this compound with a range of aliphatic, aromatic, or heterocyclic amines to create hybrid sulfonamide structures. Research in this area would typically explore the scope of the reaction and characterize the resulting compounds.
Incorporation into Complex Heterocyclic Architectures
The bifunctional nature of the thiophene-2,5-disulfonamide core suggests its potential as a building block for more complex heterocyclic systems. Thiophene (B33073) derivatives are frequently used in the synthesis of fused-ring systems and other intricate molecular architectures. rroij.comderpharmachemica.comnih.gov However, there are no published examples of such applications specifically starting from this compound.
Exploration of Sulfonate Ester Derivatives for Organic Synthesis Applications
Sulfonyl chlorides can react with alcohols or phenols to form sulfonate esters, which are valuable intermediates in organic synthesis, often serving as leaving groups in nucleophilic substitution reactions. nih.gov A systematic study of the synthesis of sulfonate esters from this compound and an exploration of their subsequent reactivity is absent from the current body of literature.
Role as a Precursor in the Development of Functional Organic Molecules
Application in Ligand Design and Organocatalysis
Sulfonamide moieties are incorporated into various ligands for metal catalysis and in the design of organocatalysts. nih.gov The rigid thiophene backbone and the potential for chiral modification at the sulfonamide nitrogen make derivatives of this compound interesting theoretical candidates for applications in asymmetric synthesis. However, no research has been published on the design, synthesis, or application of ligands or organocatalysts derived from this compound.
Integration into Polymeric Structures or Advanced Materials through Covalent Linkages
Thiophene-containing polymers are a significant class of materials with applications in organic electronics. mdpi.com These polymers are often synthesized through the polymerization of functionalized thiophene monomers. While it is conceivable that this compound could be modified and used as a monomer to integrate its specific electronic and structural properties into a polymer backbone, no such studies have been reported.
Spectroscopic and Structural Characterization of 5 Dimethylsulfamoyl Thiophene 2 Sulfonyl Chloride and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the N,N-dimethylsulfamoyl group. The two protons on the thiophene ring are in different chemical environments due to the different substituents at the 2 and 5 positions. They are expected to appear as two doublets in the aromatic region of the spectrum, with a coupling constant typical for protons in a 3,4-relationship on a thiophene ring. The protons of the two methyl groups in the N,N-dimethylsulfamoyl moiety are chemically equivalent and are expected to appear as a single singlet in the aliphatic region of the spectrum. The deshielding effect of the adjacent sulfonyl group will cause this singlet to appear at a lower field compared to a simple N,N-dimethylamino group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected for the thiophene ring carbons, and one signal for the methyl carbons of the N,N-dimethylsulfamoyl group. The chemical shifts of the thiophene carbons will be influenced by the electron-withdrawing nature of both the sulfonyl chloride and the dimethylsulfamoyl groups.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | 7.2 - 7.6 (d) | 125 - 130 |
| Thiophene H-4 | 7.0 - 7.4 (d) | 128 - 133 |
| N(CH₃)₂ | 2.8 - 3.2 (s) | 37 - 42 |
| Thiophene C-2 | - | 140 - 145 |
| Thiophene C-5 | - | 145 - 150 |
Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.
To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, a suite of two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two thiophene protons, confirming their scalar coupling and adjacency on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the thiophene C-3 and C-4 signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the sulfamoyl-bearing thiophene carbon (C-5), as well as between the thiophene protons and adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. In this molecule, it could potentially show through-space interactions between the methyl protons and the thiophene proton at the 4-position, depending on the conformational preferences of the dimethylsulfamoyl group.
Both the sulfonyl chloride and the N,N-dimethylsulfamoyl groups are electron-withdrawing. This property significantly influences the electron density distribution in the thiophene ring and, consequently, the NMR chemical shifts of the ring protons and carbons. The sulfonyl chloride group at the 2-position and the N,N-dimethylsulfamoyl group at the 5-position will both deshield the thiophene protons and carbons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted thiophene. The magnitude of this deshielding effect can be qualitatively predicted based on the Hammett substituent constants for similar groups. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, N,N-dimethylsulfamoyl, and thiophene moieties. The sulfonyl chloride group will exhibit strong asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com Similarly, the N,N-dimethylsulfamoyl group will have its own characteristic S=O stretching frequencies. The C-H and C-S stretching vibrations of the thiophene ring will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. publish.csiro.au The symmetric stretching vibrations of the sulfonyl groups are also typically strong in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -SO₂Cl | Asymmetric S=O stretch | 1370 - 1390 | Weak |
| -SO₂Cl | Symmetric S=O stretch | 1170 - 1190 | Strong |
| -SO₂N(CH₃)₂ | Asymmetric S=O stretch | 1330 - 1360 | Weak |
| -SO₂N(CH₃)₂ | Symmetric S=O stretch | 1150 - 1170 | Strong |
| Thiophene Ring | C-H stretch | 3100 - 3150 | Moderate |
| Thiophene Ring | C=C stretch | 1400 - 1500 | Moderate |
| Thiophene Ring | C-S stretch | 600 - 800 | Moderate |
| -S-Cl | S-Cl stretch | Weak | 300 - 400 (Strong) |
| -N(CH₃)₂ | C-H stretch | 2850 - 2960 | Moderate |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₆H₈ClNO₄S₃), the expected monoisotopic mass is approximately 288.93 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways. A common fragmentation pattern for aromatic sulfonyl chlorides is the loss of the chlorine radical to form a sulfonyl cation. researchgate.net Another likely fragmentation is the loss of SO₂. The dimethylsulfamoyl group can also fragment, for example, by loss of a methyl radical or the entire dimethylamino group.
Expected Fragmentation Pathways and Key Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 289/291 | [M]⁺ | Molecular ion |
| 254 | [M - Cl]⁺ | Loss of a chlorine radical |
| 225 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 181 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond of the sulfonyl chloride |
| 108 | [C₄H₃S-SO₂]⁺ | Further fragmentation of the thiophene sulfonyl cation |
| 77 | [C₄H₃S]⁺ | Thienyl cation |
| 44 | [N(CH₃)₂]⁺ | Dimethylamino cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no crystal structure for this compound has been reported in the public domain, the structures of related thiophene sulfonyl derivatives have been elucidated. researchgate.netnih.gov
Based on these related structures, it can be predicted that the thiophene ring in this compound would be essentially planar. The geometry around the sulfur atoms of both the sulfonyl chloride and the dimethylsulfamoyl groups would be tetrahedral. The bond lengths and angles would be consistent with those observed in other aromatic sulfonyl chlorides and sulfonamides. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the sulfonyl groups. The precise conformation of the N,N-dimethylsulfamoyl group relative to the thiophene ring would be a key structural feature revealed by an X-ray crystallographic study.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
The electronic structure of this compound and its subsequent reaction products, primarily sulfonamides, can be effectively investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions within the molecule, the influence of substituents on the thiophene ring's chromophoric system, and the nature of the excited states.
Electronic Absorption Spectroscopy (UV-Vis) of this compound
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within the thiophene ring, modulated by the presence of two strong electron-withdrawing groups: the sulfonyl chloride (-SO₂Cl) at the 2-position and the dimethylsulfamoyl (-SO₂N(CH₃)₂) at the 5-position. Unsubstituted thiophene exhibits a primary absorption band around 235 nm, which is attributed to a π→π* transition. The presence of strong acceptor groups is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) due to the stabilization of the excited state.
The two electron-withdrawing groups on the thiophene ring in this compound significantly influence its electronic properties. This substitution pattern leads to a push-pull system within the thiophene ring itself, which can result in intramolecular charge transfer (ICT) characteristics, even in the absence of traditional donor groups. This ICT can lead to a red-shift in the absorption spectrum compared to monosubstituted thiophenes.
The electronic transitions in such systems are complex and can be influenced by the solvent environment. A change in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. For thiophene derivatives with electron-withdrawing groups, an increase in solvent polarity often leads to a red shift in the absorption spectrum, indicative of a more polar excited state compared to the ground state.
Table 1: Estimated UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Estimated λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| n-Hexane | 1.88 | 260 - 275 | 8,000 - 12,000 |
| Dichloromethane (B109758) | 8.93 | 265 - 280 | 9,000 - 13,000 |
| Acetonitrile | 37.5 | 270 - 285 | 9,500 - 14,000 |
| Dimethyl Sulfoxide | 46.7 | 275 - 290 | 10,000 - 15,000 |
Note: The data in this table are estimated based on the known effects of sulfonyl and sulfamoyl groups on the thiophene chromophore and general trends observed for similarly substituted thiophenes. Actual experimental values may vary.
Electronic Absorption Spectroscopy of Thiophene-2-sulfonamide Derivatives
Upon reaction of this compound with primary or secondary amines, the corresponding sulfonamides are formed. The replacement of the highly electron-withdrawing sulfonyl chloride group with a sulfonamide group, which is still electron-withdrawing but to a lesser extent, is expected to cause a hypsochromic (blue) shift in the absorption maximum. The extent of this shift will depend on the nature of the substituents on the sulfonamide nitrogen.
Fluorescence Spectroscopy
While many simple thiophenes exhibit low fluorescence quantum yields, appropriate substitution can enhance their emissive properties. Thiophene derivatives with donor-acceptor structures are often fluorescent, with the emission arising from an intramolecular charge transfer excited state.
For this compound, the presence of two strong electron-withdrawing groups may lead to a lower fluorescence quantum yield. However, its sulfonamide derivatives, with their modified electronic structure, could exhibit more significant fluorescence. The emission wavelength and quantum yield would be highly dependent on the nature of the amine used to form the sulfonamide and the solvent polarity.
The fluorescence emission spectra of these compounds are also expected to exhibit solvatochromism. A bathochromic shift in the emission maximum with increasing solvent polarity would further support the presence of an intramolecular charge transfer character in the excited state. The Stokes shift, which is the difference between the absorption and emission maxima, would also be expected to increase in more polar solvents.
Table 2: Estimated Photophysical Data for a Representative 5-(Dimethylsulfamoyl)thiophene-2-sulfonamide Derivative
| Solvent | Estimated λem (nm) | Estimated Quantum Yield (ΦF) | Estimated Fluorescence Lifetime (τ) (ns) |
| n-Hexane | 320 - 340 | 0.1 - 0.3 | 1.0 - 2.0 |
| Dichloromethane | 330 - 350 | 0.2 - 0.4 | 1.5 - 2.5 |
| Acetonitrile | 340 - 360 | 0.3 - 0.5 | 2.0 - 3.0 |
| Dimethyl Sulfoxide | 350 - 370 | 0.2 - 0.4 | 1.8 - 2.8 |
Note: The data in this table are hypothetical estimations for a generic sulfonamide derivative of this compound and are intended to illustrate potential photophysical properties. Actual experimental values will vary depending on the specific sulfonamide structure and experimental conditions.
Computational Chemistry and Theoretical Studies on 5 Dimethylsulfamoyl Thiophene 2 Sulfonyl Chloride
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. DFT has become particularly popular for its balance of computational accuracy and efficiency, making it suitable for studying complex organic molecules like thiophene (B33073) derivatives .
A primary outcome of quantum chemical calculations is the elucidation of the electronic structure. This includes the distribution of electrons within the molecule and the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.
For 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride, the electron-withdrawing nature of the two sulfonyl groups is expected to significantly influence the electronic distribution on the thiophene ring. Molecular orbital analysis would likely show the HOMO localized on the thiophene ring, which is typical for aromatic systems, while the LUMO may be distributed across the sulfonyl chloride and dimethylsulfamoyl groups, indicating these as potential sites for nucleophilic attack.
Table 1: Hypothetical Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods. It does not represent experimentally verified results for this specific molecule.)
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -9.87 |
| HOMO-1 | -8.45 |
| HOMO | -7.23 |
| LUMO | -1.54 |
| LUMO+1 | -0.68 |
| LUMO+2 | 0.21 |
| HOMO-LUMO Gap | 5.69 |
Quantum chemical calculations can predict the most likely sites for chemical reactions. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified, indicating electrophilic and nucleophilic sites, respectively. For this compound, the sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic, making it susceptible to nucleophilic substitution reactions .
Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction mechanism. For instance, the solvolysis of similar sulfonyl chlorides has been studied computationally to support a concerted SN2 mechanism evitachem.commdpi.com.
Molecules with rotatable bonds, such as the C-S bonds in this compound, can exist in multiple conformations. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers. This is crucial as the three-dimensional shape of a molecule can significantly impact its reactivity and interactions with other molecules. For thiophene-containing compounds, DFT calculations have been successfully used to determine the geometries and energies of different rotomers nih.gov. The presence of the bulky dimethylsulfamoyl and sulfonyl chloride groups would likely lead to specific preferred orientations to minimize steric hindrance.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscape
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in solution or a solid state) and for understanding intermolecular interactions. MD simulations model the movement of atoms over time based on a force field that describes the potential energy of the system.
For this compound, MD simulations could be used to study its interactions with solvent molecules or other solute molecules. Studies on similar thiophene-based systems have shown that van der Waals dispersion forces play a dominant role in their intermolecular stacking and binding nih.gov. Such simulations would reveal the preferred solvation shells and how the molecule interacts with its environment, which is critical for predicting its solubility and transport properties. MD simulations also provide a dynamic view of the conformational landscape, showing how the molecule flexes and changes shape over time.
Computational Design of Novel Derivatives Based on the this compound Scaffold
One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties. Using the this compound scaffold as a starting point, new derivatives can be designed in silico by modifying the functional groups. For example, the dimethylamino group could be replaced with other alkyl or aryl groups, or the chloride in the sulfonyl chloride could be substituted.
Computational methods can then be used to predict the properties of these virtual compounds. For instance, quantum chemical calculations could predict how these modifications would alter the electronic structure and reactivity. This in silico screening approach allows for the rapid evaluation of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This strategy has been applied to the design of novel thiophene derivatives for various applications, including as fungicides and in dye-sensitized solar cells mdpi.comresearchgate.net.
Correlation of Computational Data with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties can be compared with experimental measurements to assess the accuracy of the computational methods.
For example, calculated vibrational frequencies from DFT can be compared to experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations nih.gov. Similarly, calculated electronic transition energies can be correlated with UV-Vis absorption spectra. The agreement between computational and experimental data provides confidence in the theoretical model and allows for a more detailed interpretation of the experimental results. While specific experimental data for this compound is not widely available in the literature, the general principles of correlating computational and experimental data for thiophene sulfonamides are well-established mdpi.com.
Table 2: Illustrative Correlation of Calculated and Experimental Data for a Thiophene Derivative (Note: This table provides an example of how computational data is typically correlated with experimental findings and is not specific to this compound.)
| Property | Computational Prediction (DFT) | Experimental Observation |
| Vibrational Frequency (S=O stretch) | 1385 cm-1 | ~1370-1390 cm-1 (IR) |
| Vibrational Frequency (C-S stretch) | 710 cm-1 | ~700-720 cm-1 (Raman) |
| Maximum Absorption Wavelength (λmax) | 285 nm | ~290 nm (UV-Vis) |
| 1H NMR Chemical Shift (Thiophene H) | δ 7.2-7.8 ppm | δ 7.1-7.9 ppm |
Future Perspectives and Emerging Research Directions for 5 Dimethylsulfamoyl Thiophene 2 Sulfonyl Chloride
Development of Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
The synthesis of complex molecules like 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride is increasingly scrutinized through the lens of green chemistry, which prioritizes waste minimization, energy efficiency, and the use of less hazardous substances. mdpi.com Traditional methods for preparing sulfonyl chlorides often involve harsh reagents such as chlorosulfonic acid or thionyl chloride, which can be hazardous and generate significant waste. rsc.orgmdpi.com Future research is geared towards developing more environmentally benign synthetic routes.
Key green chemistry principles applicable to the synthesis of this compound include:
Alternative Reagents: Employing safer and more sustainable reagents is a primary goal. Methods using N-chlorosuccinimide (NCS) or trichloroisocyanuric acid for the oxidative chlorination of thiols offer milder alternatives to traditional chlorinating agents. researchgate.netchemspider.com The combination of oxone and a chloride source in water presents a particularly eco-friendly option. rsc.org
Catalytic Processes: Shifting from stoichiometric to catalytic methods can dramatically reduce waste. Metal-free approaches, for instance, use nitrogen oxides (NO/NO₂) in a redox-catalytic cycle with oxygen as the terminal oxidant for converting thiols to sulfonyl chlorides. semanticscholar.org
Renewable Feedstocks: A long-term goal is the synthesis of the thiophene (B33073) core from non-petroleum sources. Research into producing thiophenes from biomass-derived materials, such as methyl levulinate and elemental sulfur, points toward a truly renewable pathway. researchgate.net
Solvent Choice: Minimizing or replacing hazardous organic solvents is crucial. Performing reactions in water or under solvent-free conditions significantly improves the environmental profile of a synthesis. rsc.orgmdpi.com
The following table summarizes a comparison between traditional and potential green approaches for sulfonyl chloride synthesis.
| Feature | Traditional Approaches | Green Chemistry Approaches |
| Chlorinating Agent | Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂) rsc.orgmdpi.com | N-Chlorosuccinimide (NCS), Oxone/KCl, H₂O₂/ZrCl₄ rsc.orgresearchgate.netorganic-chemistry.org |
| Oxidant | Often integrated with the chlorinating agent | Oxygen, Hydrogen Peroxide (H₂O₂) semanticscholar.orgorganic-chemistry.org |
| Solvent | Chloroform, Dichloromethane (B109758) google.com | Water, Solvent-free conditions rsc.orgmdpi.com |
| Waste Profile | High generation of acidic and toxic byproducts | Lower waste, recyclable byproducts (e.g., succinimide) researchgate.net |
Exploration of New Catalytic Applications for Derivatives
The derivatives of this compound hold considerable potential as ligands in catalysis. The thiophene ring, along with the heteroatoms (S, O, N) in the sulfamoyl and sulfonamide (derived from the sulfonyl chloride) groups, can act as coordination sites for transition metals. The electronic properties of these ligands can be fine-tuned by modifying the substituents, thereby influencing the activity and selectivity of the metal catalyst.
Future research directions in this area include:
Cross-Coupling Reactions: Thiophene-based ligands have been used in palladium-catalyzed reactions. acs.org Derivatives of the title compound could be synthesized and screened as ligands for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for C-C bond formation.
Asymmetric Catalysis: The development of chiral derivatives could lead to new ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable molecules.
C-H Activation: Palladium-N-heterocyclic carbene (Pd-NHC) complexes are effective in activating C-H bonds. acs.org Novel thiophene-based ligands could be designed to facilitate challenging C-H functionalization reactions, offering more direct and atom-economical synthetic routes.
| Potential Catalytic Application | Metal Center | Role of Thiophene Derivative | Research Goal |
| Suzuki-Miyaura Coupling | Palladium (Pd), Nickel (Ni) | Ligand to stabilize and activate the metal catalyst | Efficient formation of biaryl compounds. |
| Heck Reaction | Palladium (Pd) | Ligand to control regioselectivity and efficiency | Synthesis of substituted alkenes. |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Chiral ligand to induce enantioselectivity | Production of single-enantiomer pharmaceuticals. |
| C-H Functionalization | Palladium (Pd), Rhodium (Rh) | Directing group or ligand to facilitate bond cleavage | Atom-economical synthesis without pre-functionalization. acs.org |
Advancements in Microfluidic or Flow Chemistry for Optimized Transformations
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch synthesis, particularly for hazardous or highly exothermic reactions. mdpi.comrsc.org The synthesis of sulfonyl chlorides is a prime candidate for this technology.
Emerging research in this domain will likely focus on:
Enhanced Safety and Control: Chlorosulfonation reactions are often highly exothermic. Continuous flow reactors offer superior heat exchange and precise temperature control, mitigating the risk of thermal runaway. rsc.org
Improved Yield and Purity: The rapid mixing and precise control over residence time in microreactors can lead to higher yields and fewer byproducts compared to batch processes. google.com
Scalability and Automation: Flow chemistry systems can be readily scaled by operating for longer durations or by "numbering up" (running multiple reactors in parallel). Automation can improve process reliability and consistency for the production of aryl sulfonyl chlorides. mdpi.com
Multi-step Synthesis: Droplet-based microfluidics allows for the execution of multi-step reactions where reagents are added at different points in the channel, enabling complex transformations in a single, continuous process. nih.govnih.gov
Integration into Supramolecular Architectures or Nanoscale Systems
Thiophene-based molecules are well-known building blocks in materials science due to their rigid, planar structure and rich electronic properties. thieme-connect.com Derivatives of this compound could be incorporated into more complex systems, opening up applications in supramolecular chemistry and nanotechnology.
Future research could explore:
Optoelectronic Materials: Oligo- and polythiophenes are used in organic electronics. researchgate.net The two sulfonyl groups on the title compound are strongly electron-withdrawing, which could be used to tune the electronic properties of resulting polymers for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). nih.gov
Nanoparticle Functionalization: Thiophene derivatives have been used to create functionalized nanoparticles for therapeutic delivery. nih.govnih.govmdpi.com By converting the sulfonyl chloride to sulfonamides bearing specific functional groups, derivatives could be used to coat nanoparticles, improving their solubility, stability, and ability to target specific cells.
Self-Assembling Systems: The potential for non-covalent interactions, such as hydrogen bonding (in sulfonamide derivatives) and π-π stacking of the thiophene rings, makes these molecules candidates for designing self-assembling supramolecular structures. researchgate.net This could lead to the formation of gels, liquid crystals, or other organized nanomaterials.
Unexplored Reactivity Patterns and Synthetic Transformations of the Thiophene-Sulfonyl Chloride Scaffold
The reactivity of this compound is dictated by the interplay of its functional groups: the thiophene ring and the two distinct sulfonyl-based groups. While the reactions of sulfonyl chlorides are well-established, the specific context of this molecule presents opportunities to explore new chemical transformations. magtech.com.cn
Key areas for future investigation include:
Q & A
Q. What are the common synthetic routes for 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride?
The synthesis typically involves functionalizing the thiophene ring with sulfamoyl and sulfonyl chloride groups. One method involves reacting dimethylsulfamoyl chloride with a thiophene-2-sulfonic acid derivative under reflux with thionyl chloride (SOCl₂) to convert the sulfonic acid to a sulfonyl chloride group . Another approach, as demonstrated in a multi-step synthesis, uses dimethylsulfamoyl chloride in the presence of triethylamine and N,N-dimethylformamide (DMF) to introduce the dimethylsulfamoyl moiety, followed by purification via reverse-phase chromatography . Key variables include reaction temperature (reflux conditions), solvent choice, and stoichiometric control of reagents.
Q. What are the primary reaction pathways of this compound in organic synthesis?
The sulfonyl chloride group is highly reactive toward nucleophiles, enabling:
- Sulfonamide formation : Reaction with amines (primary or secondary) yields sulfonamide derivatives, a common step in drug candidate synthesis .
- Esterification : Substitution with alcohols produces sulfonate esters, useful in polymer chemistry .
- Oxidation : The thiophene ring can undergo oxidation to form sulfones, altering electronic properties for material science applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the thiophene ring (δ 7.5–7.9 ppm for protons) and sulfonyl chloride groups .
- LCMS/HPLC : Used to verify molecular ion peaks (e.g., m/z 672 [M+H]⁺ in one study) and purity (>95%) .
- IR spectroscopy : Identifies S=O stretches (~1350 cm⁻¹) and C-S bonds (~700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for sulfonamide derivatives?
Discrepancies in yields often arise from:
- Nucleophile reactivity : Steric hindrance or electronic effects of amines (e.g., aromatic vs. aliphatic) impact substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents .
- Purification methods : Reverse-phase chromatography (e.g., C18 columns) improves recovery of polar derivatives compared to traditional extraction .
Methodological consistency (e.g., reaction time, temperature) and detailed reporting of conditions are critical for reproducibility.
Q. What strategies optimize regioselectivity in thiophene sulfonyl chloride reactions?
- Directing groups : Electron-withdrawing groups (e.g., oxazole in 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride) direct electrophilic substitution to specific positions .
- Catalytic control : Use of Lewis acids (e.g., AlCl₃) can modulate reactivity in Friedel-Crafts-like reactions .
- Temperature modulation : Lower temperatures favor kinetic control, reducing side reactions .
Q. How can researchers design derivatives for specific biological targets using this compound?
- Bioisosteric replacement : Substitute the dimethylsulfamoyl group with bioisosteres (e.g., morpholine) to enhance solubility or target affinity .
- Structure-activity relationship (SAR) studies : Systematic modification of the thiophene ring (e.g., halogenation, methylation) and sulfonamide substituents can optimize pharmacokinetic properties. For example, fluorinated derivatives show improved metabolic stability .
- Covalent binding : The sulfonyl chloride group can form covalent bonds with cysteine residues in enzymes, enabling targeted inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
